N-[4-(acetylamino)phenyl]-2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide
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Overview
Description
N-[4-(acetylamino)phenyl]-2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is a complex organic compound with a molecular formula of C24H19BrN4O3S . This compound is notable for its unique structure, which includes an acetylamino group, a bromophenyl group, and a quinazolinyl sulfanyl moiety. It is primarily used in scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of N-[4-(acetylamino)phenyl]-2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide involves several steps. The general synthetic route includes the following steps:
Formation of the acetylamino group: This is typically achieved by acetylation of aniline derivatives.
Introduction of the bromophenyl group: This step involves the bromination of phenyl derivatives.
Formation of the quinazolinyl sulfanyl moiety: This is achieved through a series of reactions involving quinazoline derivatives and thiol compounds.
Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the synthesis generally involves standard organic synthesis techniques such as reflux, crystallization, and purification through chromatography.
Chemical Reactions Analysis
N-[4-(acetylamino)phenyl]-2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with different oxidation states, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
N-[4-(acetylamino)phenyl]-2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-[4-(acetylamino)phenyl]-2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors involved in critical biological pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
N-[4-(acetylamino)phenyl]-2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide can be compared with other similar compounds, such as:
- N-[4-(acetylamino)phenyl]-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide
- N-[4-(acetylamino)phenyl]-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide
- N-[4-(acetylamino)phenyl]-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide
These compounds share a similar core structure but differ in the substituents attached to the phenyl and quinazolinyl groups. The uniqueness of this compound lies in the presence of the bromophenyl group, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H19BrN4O3S |
---|---|
Molecular Weight |
523.4 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-2-[3-(4-bromophenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C24H19BrN4O3S/c1-15(30)26-17-8-10-18(11-9-17)27-22(31)14-33-24-28-21-5-3-2-4-20(21)23(32)29(24)19-12-6-16(25)7-13-19/h2-13H,14H2,1H3,(H,26,30)(H,27,31) |
InChI Key |
UHJLQGANRKDVTH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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